2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE
Overview
Description
2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzodioxole group, a nitrophenyl group, and a quinoline carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Quinoline Synthesis: The quinoline moiety is synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Coupling Reaction: The final step involves the coupling of the benzodioxole and nitrophenyl groups with the quinoline carboxamide through an amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and nitrophenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline moiety, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of benzodioxole oxides and nitrophenyl oxides.
Reduction: Formation of 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-AMINOPHENYL)QUINOLINE-4-CARBOXAMIDE.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, photonics, and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-AMINOPHENYL)QUINOLINE-4-CARBOXAMIDE
- 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-HYDROXYPHENYL)QUINOLINE-4-CARBOXAMIDE
- 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-CHLOROPHENYL)QUINOLINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential bioactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c1-14-18(7-4-8-21(14)27(29)30)26-24(28)17-12-20(25-19-6-3-2-5-16(17)19)15-9-10-22-23(11-15)32-13-31-22/h2-12H,13H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSADKYJHZATRTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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